4-Boc-2-(4-chlorophenyl)-2-methylmorpholine
Overview
Description
4-Boc-2-(4-chlorophenyl)-2-methylmorpholine, also known as Boc-2-Me-4-Cl-Morpholine, is a chemical compound that is commonly used in scientific research. This compound is a derivative of morpholine and has a Boc (t-butoxycarbonyl) protecting group, which makes it a useful intermediate for the synthesis of various other compounds.
Mechanism of Action
The mechanism of action of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is not well understood. However, it is believed that this compound may act as a neurotransmitter or neuromodulator in the brain. It has also been suggested that 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine may have an effect on the serotonergic and dopaminergic systems in the brain.
Biochemical and Physiological Effects:
4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine has been shown to have various biochemical and physiological effects. In one study, it was found that this compound can inhibit the growth of cancer cells in vitro. It has also been shown to have an effect on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is its versatility. This compound can be used as an intermediate for the synthesis of various other compounds, making it a valuable tool for organic chemists. However, one limitation of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine is its relatively low yield. This can make it difficult and expensive to produce large quantities of this compound.
Future Directions
There are several future directions for research on 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine. One area of interest is the compound's potential as a drug candidate. Its ability to inhibit cancer cell growth and its anti-inflammatory properties make it a promising candidate for further study. Another area of interest is the compound's effect on the brain. Further research is needed to fully understand the mechanism of action of 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine and its potential as a neuromodulator.
Scientific Research Applications
4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine has various applications in scientific research. One of the most common uses of this compound is in the synthesis of other compounds. The Boc-protecting group can be easily removed, allowing for further functionalization of the molecule. This makes 4-Boc-2-(4-chlorophenyl)-2-methylmorpholinel-Morpholine a useful intermediate for the synthesis of various drugs and other organic compounds.
properties
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)-2-methylmorpholine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-9-10-20-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOKOPAQAGLVHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400604 | |
Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-2-(4-chlorophenyl)-2-methylmorpholine | |
CAS RN |
271245-35-3 | |
Record name | 4-BOC-2-(4-CHLOROPHENYL)-2-METHYLMORPHOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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